molecular formula C15H12BrClN2O4 B6140047 N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide

N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide

Cat. No. B6140047
M. Wt: 399.62 g/mol
InChI Key: JTJHIZGFRDKLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide, also known as BCAHB, is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to a reduction in inflammation and other physiological effects, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide has also been found to have antioxidant properties, which may help to protect against oxidative stress and prevent cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide for lab experiments is its high yield from the synthesis method. This makes it a cost-effective compound to produce and use in research studies. However, one limitation of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide. One area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of diseases such as arthritis. N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide may also have potential applications in drug delivery systems, due to its ability to bind to specific receptors in the body. Further research is needed to fully understand the mechanism of action of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide and its potential applications in various fields.

Synthesis Methods

The synthesis of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with 2-bromo-4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide from this synthesis method is typically high, making it a useful compound for scientific research.

Scientific Research Applications

N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide has been used in various scientific research studies, including pharmacology, biochemistry, and medicinal chemistry. It has been found to have potential applications as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide has also been studied for its potential use in drug delivery systems, due to its ability to bind to specific receptors in the body.

properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c16-11-7-9(17)5-6-13(11)23-8-14(21)18-19-15(22)10-3-1-2-4-12(10)20/h1-7,20H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHIZGFRDKLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide

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